molecular formula C16H19N5 B5719756 4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine

Cat. No.: B5719756
M. Wt: 281.36 g/mol
InChI Key: HOUXYJOXPAQDMI-UHFFFAOYSA-N
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Description

4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a quinazoline-based chemical scaffold designed for investigative applications in protein kinase research. Quinazoline derivatives are recognized in scientific literature for their potential to function as inhibitors of protein tyrosine kinases, which are enzymatic proteins crucial for intracellular signal transduction and the regulation of essential cellular processes such as growth, proliferation, and differentiation . Dysregulation of kinase activity is a hallmark of several pathological conditions, making these enzymes prominent therapeutic targets. As a research tool, this compound is of significant interest for probing the structure and function of kinase targets and for studying associated signaling pathways in experimental models. Its core structure suggests potential utility in oncology-focused research, given that numerous approved and investigational kinase inhibitors feature the quinazoline pharmacophore and are employed to disrupt oncogenic signaling in cancers, including breast and lung malignancies . Researchers can utilize this compound to elucidate mechanisms of action, investigate cell cycle arrest, and explore the induction of DNA damage responses in vitro, as related inhibitors have been shown to alter key signaling axes like CDK12-ATM/ATR-CHEK1/CHEK2 . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(4,4,6-trimethyl-5H-pyrimidin-2-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-10-9-16(3,4)21-15(17-10)20-14-18-11(2)12-7-5-6-8-13(12)19-14/h5-8H,9H2,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUXYJOXPAQDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(C1)(C)C)NC2=NC3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-422954 involves the reaction of 4-(3-bromo-4-chlorophenyl)-1H-imidazole-5-carboxamide with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of CL-422954 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: CL-422954 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), amines (NH2R)

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives

    Reduction: Formation of reduced derivatives with hydrogen addition

    Substitution: Formation of substituted imidazole derivatives

Scientific Research Applications

Chemistry: CL-422954 is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, CL-422954 is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in understanding biochemical pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific diseases. Its unique properties allow for the design of molecules with improved efficacy and reduced side effects.

Industry: In the industrial sector, CL-422954 is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of CL-422954 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

Pyrazolo[3,4-d]pyrimidin-5-ylamine derivatives (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine) .

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol .

Property Target Compound Pyrazolo[3,4-d]pyrimidin-5-ylamine Derivatives 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol
Core Structure Quinazoline (C₉H₇N₂) fused with dihydropyrimidine Pyrazolo[3,4-d]pyrimidine (bicyclic pyrazole-pyrimidine hybrid) Partially hydrogenated pyrimidine ring
Substituents 4-Methyl (quinazoline), 4,4,6-trimethyl (dihydropyrimidine) p-Tolyl group, imino/hydrazine functional groups Thiol (-SH) group at position 2
Molecular Formula C₁₇H₂₁N₅ (estimated from synthesis) ~C₁₂H₁₂N₆ (varies by derivative) C₇H₁₂N₂S
Molecular Weight ~287.4 g/mol ~240–260 g/mol 156.25 g/mol
Biological Activity STAT3 inhibition (anticancer) Not explicitly stated; pyrazolopyrimidines often target kinases or GTPases No reported biological activity; structural precursor for heterocyclic drugs
Synthesis Conditions DMSO, 100°C, 12 hours Multi-step reactions involving isomerization and cyclization Not detailed; likely involves thiolation of pyrimidine precursors
Structural Insights :

    Biological Activity

    4-methyl-N-(4,4,6-trimethyl-4,5-dihydro-2-pyrimidinyl)-2-quinazolinamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action. The findings are supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C14H18N4
    • Molecular Weight : 246.32 g/mol
    • SMILES Notation : CC1(C)C(=N1)c2ccccn2

    Biological Activity Overview

    Research indicates that this compound exhibits a range of biological activities:

    • Anticancer Activity :
      • A study demonstrated that derivatives of quinazolinamine showed significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values indicating effective inhibition of cell proliferation in A549 (lung cancer) and MCF-7 (breast cancer) cells .
      • Table 1 summarizes the cytotoxicity data for related compounds:
    CompoundCell LineIC50 (µM)
    5iMCF-73.65
    5kA5495.44
    5nA5495.09
    • Antibacterial Properties :
      • Compounds structurally related to quinazolinamines have been evaluated for their antibacterial activity against various strains of bacteria. The mechanism often involves interference with bacterial enzyme systems.
      • Table 2 lists the antibacterial efficacy of selected derivatives:
    CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
    3bE. coli12 µg/mL
    4eStaphylococcus aureus15 µg/mL
    4mPseudomonas aeruginosa10 µg/mL
    • Mechanisms of Action :
      • The mechanisms underlying the biological activities of these compounds often involve cell cycle arrest and apoptosis induction in cancer cells. For example, studies have shown that certain quinazolinamine derivatives can cause cell cycle arrest at the S and G2/M phases .
      • Additionally, molecular docking studies suggest strong binding affinities to target enzymes, which is critical for their antibacterial action .

    Case Studies

    Several case studies have highlighted the effectiveness of similar compounds:

    • Study on Cytotoxicity :
      • A comprehensive study evaluated a series of quinazolinamine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the quinazolinamine core significantly enhanced anticancer activity .
    • Antibacterial Evaluation :
      • Another investigation focused on the antibacterial properties of quinazolinamine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as new therapeutic agents .

    Q & A

    What are the standard synthetic protocols for preparing 4-methyl-N-(4,4,6-trimethyl-4,5-dihydropyrimidin-2-yl)quinazolin-2-amine and its derivatives?

    Level: Basic
    Methodological Answer:
    The compound is synthesized via cyclocondensation of quinazolylguanidine intermediates with mesityl oxide in dimethyl sulfoxide (DMSO) at 100°C for 12 hours. Post-reaction, the mixture is cooled, diluted with ice-cold water, and extracted with dichloromethane (DCM). Purification involves column chromatography or recrystallization. Key parameters include stoichiometric ratios (e.g., 1:1.3 molar ratio of guanidine to mesityl oxide) and solvent selection to optimize yield .

    How is the structural identity of this compound confirmed in academic research?

    Level: Basic
    Methodological Answer:
    Structural confirmation employs:

    • X-ray crystallography : Determines bond lengths, angles, and crystal packing (e.g., monoclinic system, space group P2₁/c, hydrogen bonding networks like N–H···O and C–H···O) .
    • Spectroscopy : ¹H/¹³C NMR for proton/carbon environments, IR for functional groups (e.g., NH stretches at ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion verification.

    What advanced strategies optimize the synthesis yield and purity of this compound?

    Level: Advanced
    Methodological Answer:
    Yield optimization involves:

    • Reaction kinetics : Monitoring via TLC/HPLC to identify intermediates/by-products.
    • Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency.
    • Catalysis : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate ring closure.
    • Temperature gradients : Stepwise heating (e.g., 80°C → 100°C) reduces side reactions. Advanced purification techniques like preparative HPLC or chiral resolution are used for enantiopure derivatives .

    How do crystallographic studies inform the stability and reactivity of this compound?

    Level: Advanced
    Methodological Answer:
    X-ray data reveal:

    • Hydrogen bonding : N–H···O interactions (e.g., d(N–O) = 2.89 Å) stabilize crystal lattices and influence solubility.
    • Torsional angles : Dihedral angles between quinazoline and dihydropyrimidine rings (e.g., ~89°) affect conformational flexibility.
    • Packing motifs : Weak interactions (C–H···π) contribute to thermal stability, validated via differential scanning calorimetry (DSC) .

    What methodologies assess the biological activity of quinazoline-dihydropyrimidine hybrids?

    Level: Advanced
    Methodological Answer:
    While direct data for this compound are limited, analogous quinazolines are evaluated via:

    • Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and FRAP assays.
    • Anti-inflammatory screening : COX-2 inhibition (ELISA) and NF-κB pathway modulation.
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ dose-response curves. Metabolite profiling (LC-MS) identifies bioactive derivatives .

    How are structure-activity relationships (SAR) studied for this compound?

    Level: Advanced
    Methodological Answer:
    SAR strategies include:

    • Substituent variation : Modifying methyl/trimethyl groups on the dihydropyrimidine ring to alter steric/electronic profiles.
    • Bioisosteric replacement : Replacing the quinazoline core with pyrimidine or triazole rings.
    • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like STAT3 or kinases. MD simulations assess dynamic interactions over time .

    How do researchers resolve contradictions in spectral or crystallographic data across studies?

    Level: Advanced
    Methodological Answer:
    Discrepancies are addressed via:

    • Multi-technique validation : Cross-referencing XRD with neutron diffraction or synchrotron data.
    • DFT calculations : Comparing experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G* basis sets).
    • Batch reproducibility : Repeating syntheses under controlled conditions to isolate experimental vs. batch-dependent anomalies .

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